

# SCR-1481B1: A Comparative Analysis of On-Target Effects in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | SCR-1481B1 |           |  |  |  |
| Cat. No.:            | B1139337   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of **SCR-1481B1** (also known as Metatinib), a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases. The performance of **SCR-1481B1** is evaluated against another well-established dual c-MET/VEGFR2 inhibitor, Cabozantinib, with supporting data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.

### **Executive Summary**

SCR-1481B1 is a potent small molecule inhibitor targeting key drivers of tumor growth, proliferation, and angiogenesis.[1][2] Its dual-targeting mechanism against both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) positions it as a promising candidate for various solid tumors. This guide presents available data on SCR-1481B1 and compares it with Cabozantinib, a clinically approved drug with a similar target profile. While clinical data for SCR-1481B1 is emerging, a direct comparison of preclinical potency is limited by the public availability of its specific IC50 values.

### **Quantitative Comparison of On-Target Effects**

The following tables summarize the available quantitative data for **SCR-1481B1** and Cabozantinib, focusing on their inhibitory activity and clinical efficacy.



Table 1: Preclinical Inhibitory Activity

| Compound                  | Target                 | IC50 (nM)              | Source               |
|---------------------------|------------------------|------------------------|----------------------|
| SCR-1481B1<br>(Metatinib) | c-MET                  | Not Publicly Available | -                    |
| VEGFR2                    | Not Publicly Available | -                      |                      |
| Cabozantinib              | c-MET                  | 1.8                    | (Yakes et al., 2011) |
| VEGFR2                    | 0.035                  | (Yakes et al., 2011)   |                      |

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50% in biochemical assays. Lower values indicate greater potency.

Table 2: Clinical Efficacy in Advanced Solid Tumors (Phase I/II Trials)

| Compound                  | Trial<br>Identifier        | Tumor<br>Types                         | Objective<br>Response<br>Rate (ORR)            | Disease<br>Control<br>Rate (DCR) | Median Progressio n-Free Survival (PFS)      |
|---------------------------|----------------------------|----------------------------------------|------------------------------------------------|----------------------------------|----------------------------------------------|
| SCR-1481B1<br>(Metatinib) | NCT0112157<br>5            | Advanced<br>Refractory<br>Solid Tumors | 11.1%                                          | 61.1%                            | 2.75 months                                  |
| Cabozantinib              | NCT0070428<br>8 (Phase II) | Multiple Solid<br>Tumors               | Varies by<br>cohort (e.g.,<br>28% in<br>mCRPC) | Varies by<br>cohort              | Varies by cohort (e.g., 7.4 months in mCRPC) |

ORR: The percentage of patients whose tumors shrink by a predefined amount. DCR: The percentage of patients whose tumors shrink or remain stable. PFS: The length of time during and after treatment that a patient lives with the disease without it getting worse.

## **Signaling Pathways and Experimental Workflows**



To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.



Click to download full resolution via product page

Caption: Dual inhibition of c-MET and VEGFR2 signaling pathways by **SCR-1481B1** and Cabozantinib.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SCR-1481B1: A Comparative Analysis of On-Target Effects in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139337#confirming-scr-1481b1-on-target-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com